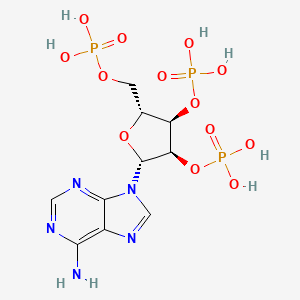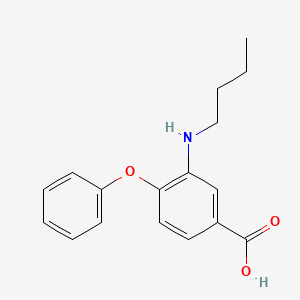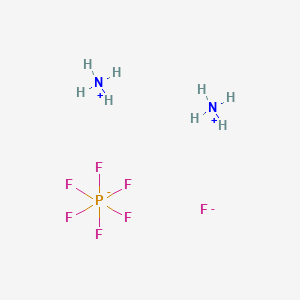
4'Hydroxy-7,8-dihydro Kavain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’Hydroxy-7,8-dihydro Kavain is a derivative of kavain, a kavalactone found in the kava plant (Piper methysticum). Kavalactones are known for their psychoactive properties, contributing to the anxiolytic and sedative effects of kava. 4’Hydroxy-7,8-dihydro Kavain, like other kavalactones, has been studied for its potential therapeutic effects, including anxiolytic, analgesic, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’Hydroxy-7,8-dihydro Kavain typically involves the modification of kavain through hydroxylation and hydrogenation reactions. One common method includes the hydroxylation of kavain at the 4’ position, followed by hydrogenation of the 7,8-double bond. This can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of 4’Hydroxy-7,8-dihydro Kavain may involve large-scale extraction from kava roots, followed by chemical modification. The extraction process often uses solvents like ethanol or acetone to isolate kavalactones, which are then subjected to further chemical reactions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4’Hydroxy-7,8-dihydro Kavain undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4’ position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 4-keto-7,8-dihydro Kavain.
Reduction: Formation of fully hydrogenated kavain derivatives.
Substitution: Formation of various substituted kavain derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’Hydroxy-7,8-dihydro Kavain has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of kavalactones and their derivatives.
Biology: Investigated for its effects on cellular pathways and its potential as a neuroprotective agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 4’Hydroxy-7,8-dihydro Kavain involves modulation of neurotransmitter systems in the brain. It is believed to enhance the binding of gamma-aminobutyric acid (GABA) to GABA_A receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. Additionally, it may inhibit voltage-gated sodium and calcium channels, contributing to its anxiolytic and analgesic effects .
Comparación Con Compuestos Similares
Kavain: The parent compound, known for its anxiolytic and sedative effects.
Dihydrokavain: Another kavalactone with similar anxiolytic properties.
Methysticin: A kavalactone with potent anxiolytic and muscle relaxant effects
Uniqueness: 4’Hydroxy-7,8-dihydro Kavain is unique due to its specific hydroxylation and hydrogenation, which may enhance its bioavailability and potency compared to other kavalactones. Its distinct chemical structure allows for unique interactions with molecular targets, potentially leading to different therapeutic effects .
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3 |
Clave InChI |
CATKBYILMDGPTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




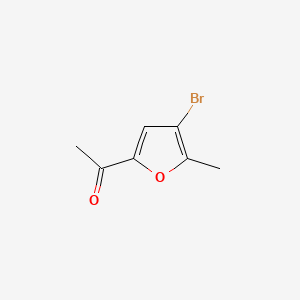

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
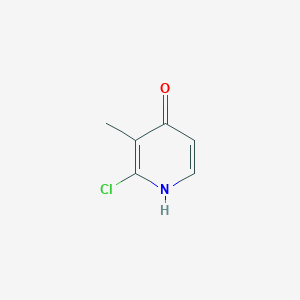

![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

